1-(2-Methylphenyl)cyclopropanecarboxylic acid
Description
Historical Context and Significance of Cyclopropanecarboxylic Acids in Synthetic Chemistry
The journey of cyclopropane (B1198618) derivatives in chemistry began with the first synthesis of a cyclopropane compound by William Henry Perkin in 1884. acs.org The inherent ring strain and "bent" bonds of the cyclopropane ring give it unique electronic properties, making it a valuable motif in organic synthesis. nbinno.com Historically, the synthesis of cyclopropanes was a challenge, but the development of reactions like the Simmons-Smith reaction in 1958, which utilizes an organozinc carbenoid to convert alkenes into cyclopropanes, marked a significant milestone. nih.govwikipedia.org This method, along with others, has made cyclopropane-containing molecules more accessible for study. organic-chemistry.org
The incorporation of a cyclopropane ring into a molecule can impart a range of desirable properties, including enhanced metabolic stability and conformational rigidity. nbinno.comiris-biotech.de This has made cyclopropanecarboxylic acids and their derivatives attractive building blocks in medicinal chemistry and materials science. bohrium.comresearchgate.net Their unique three-dimensional structure can lead to higher binding potency and selectivity for biological targets. bohrium.com
Rationale for Focused Academic Investigation of 1-(2-Methylphenyl)cyclopropanecarboxylic acid
The specific academic focus on this compound stems from the growing interest in substituted cyclopropane scaffolds for drug discovery and development. The presence of the 2-methylphenyl (o-tolyl) group introduces specific steric and electronic features that can significantly influence the molecule's biological activity.
The rationale for its investigation is multifaceted. The cyclopropane ring acts as a bioisostere for a double bond, offering a more stable and structurally defined alternative. nih.gov The methyl substitution on the phenyl ring can enhance binding affinity to target proteins and improve pharmacokinetic properties. This strategic combination of a rigid cyclopropane core with a substituted aromatic ring makes this compound a compelling candidate for exploring new therapeutic agents.
Overview of Research Domains Pertaining to this compound
Research into this compound and its derivatives spans several key scientific domains, primarily centered on its potential biological activities.
Enzyme Inhibition: A significant area of investigation is its role as an enzyme inhibitor. Derivatives of cyclopropanecarboxylic acid have shown the ability to inhibit enzymes such as O-acetylserine sulfhydrylase, which is involved in cysteine biosynthesis in bacteria. researchgate.net This suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory Activity: The compound has demonstrated potential anti-inflammatory properties. Research indicates that certain aryl-substituted cyclopropanecarboxylic acids can modulate inflammatory pathways, making them subjects of interest for the development of novel anti-inflammatory drugs. nih.govnih.gov
Anticancer and Antimicrobial Research: The unique structural features of cyclopropane-containing compounds have led to their investigation in oncology and microbiology. nih.gov The rigid structure of this compound can be exploited to design molecules that selectively target cancer cells or microbial pathogens. nih.gov Studies have shown that cyclopropane derivatives can exhibit a range of biological effects, including antibacterial, antifungal, and antiviral activities. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-4-2-3-5-9(8)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCZBOKUHKAUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-10-5 | |
| Record name | 1-(2-methylphenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1 2 Methylphenyl Cyclopropanecarboxylic Acid
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 1-(2-methylphenyl)cyclopropanecarboxylic acid reveals several logical disconnections to identify potential starting materials and synthetic strategies. The most direct approach involves the formation of the three-membered ring as the key bond-forming event.
Primary Disconnection: The most apparent disconnection is across the C1-C2 and C1-C3 bonds of the cyclopropane (B1198618) ring, leading back to 2-methylstyrene and a one-carbon (C1) electrophilic or carbene-like species. This suggests a cyclopropanation reaction of the corresponding alkene. The carboxylic acid functionality can be introduced concurrently with the C1 unit or installed on a pre-formed cyclopropane ring.
A second strategic disconnection involves breaking the bond between the aryl group and the cyclopropane ring. This would lead to a 1-halocyclopropanecarboxylic acid derivative and an organometallic reagent derived from o-xylene, suggesting a cross-coupling approach. However, the construction of the cyclopropane ring from an alkene precursor is generally a more convergent and widely employed strategy.
Therefore, the primary retrosynthetic pathway, centered on the cyclopropanation of 2-methylstyrene or a related derivative, will be the focus of the subsequent synthetic discussions. This approach allows for the application of a wide array of well-established and modern cyclopropanation methods.
Classical and Modern Approaches to Cyclopropane Ring Formation in this compound
The formation of the cyclopropane ring in this compound can be achieved through several powerful synthetic methods. These can be broadly categorized into carbene additions, donor-acceptor cyclopropanations, and radical or photochemical cyclizations.
Carbene Additions and Derived Pathways
Carbene addition to alkenes is a fundamental and highly effective method for cyclopropane synthesis. In the context of this compound, this involves the reaction of 2-methylstyrene with a carbene or carbenoid species that bears the carboxylic acid functionality or a precursor.
One common method involves the transition-metal-catalyzed decomposition of a diazo compound, such as ethyl diazoacetate, in the presence of 2-methylstyrene. masterorganicchemistry.com Rhodium(II) and Copper(I) complexes are particularly effective catalysts for this transformation. The reaction proceeds via a metal-carbene intermediate which then transfers the carbene moiety to the alkene. The choice of catalyst and ligands can significantly influence the stereoselectivity of the reaction. For instance, cobalt(II)-based metalloradical systems have been shown to be effective for the cyclopropanation of sterically encumbered styrenes like 2-methylstyrene, providing the corresponding cyclopropanediesters in moderate to good yields and high enantioselectivities. cell.com
Another classic approach is the Simmons-Smith reaction, which utilizes a carbenoid, typically generated from diiodomethane and a zinc-copper couple. libretexts.org While this method is highly effective for the cyclopropanation of various alkenes, its application to the direct synthesis of cyclopropanecarboxylic acids is less common and often requires the use of a directing group.
Halogenated carbenes, such as dichlorocarbene generated in situ from chloroform and a strong base, can also react with 2-methylstyrene to form a dichlorocyclopropane intermediate, which can then be further elaborated to the desired carboxylic acid. libretexts.org
| Carbene Source | Catalyst/Reagent | Precursor Alkene | Product Type | Reference |
| Ethyl Diazoacetate | Rh₂(OAc)₄ or Cu(I) complex | 2-Methylstyrene | Ethyl 1-(2-methylphenyl)cyclopropanecarboxylate | masterorganicchemistry.com |
| Methyl Phenyl Diazomalonate | [Co(P4)] | 2-Methylstyrene | Methyl Phenyl 1-(2-methylphenyl)cyclopropane-1,1-dicarboxylate | cell.com |
| Diiodomethane | Zn-Cu couple | 2-Methylstyrene derivative | 1-(2-Methylphenyl)cyclopropane derivative | libretexts.org |
| Chloroform | KOH | 2-Methylstyrene | 1,1-Dichloro-2-(2-methylphenyl)cyclopropane | libretexts.org |
Donor-Acceptor Cyclopropanation Strategies
Donor-acceptor (D-A) cyclopropanes are activated systems that can participate in a variety of ring-opening and cycloaddition reactions. nih.govresearchgate.net The synthesis of this compound derivatives can be envisioned through strategies involving D-A cyclopropanes. For instance, a cyclopropane bearing an electron-donating group (like the 2-methylphenyl group) and an electron-accepting group (like a carboxylate) can be constructed.
These strategies often involve the reaction of a Michael acceptor with a nucleophile that can subsequently facilitate ring closure. While not a direct cyclopropanation of 2-methylstyrene in the traditional sense, these methods offer alternative routes to highly functionalized cyclopropanes. Lewis acids like GaCl₃ have been shown to be effective in activating D-A cyclopropanes for various transformations. nih.gov
Radical and Photochemical Cyclization Methods
Radical and photochemical reactions provide alternative and often milder pathways to cyclopropane rings. Photoredox catalysis has emerged as a powerful tool for the synthesis of functionalized cyclopropanes from carboxylic acids through a radical addition–polar cyclization cascade. nih.govresearchgate.net This approach could potentially be adapted for the synthesis of the target molecule, for instance, by reacting a suitable radical precursor with a derivative of 2-methylstyrene.
Photochemical [2+1] cycloadditions can also be employed. For example, the photochemical decomposition of diazo compounds can generate carbenes that add to alkenes. Additionally, photochemical cyclization of stilbenoid precursors has been used to synthesize polycyclic aromatic hydrocarbons, and similar principles could be explored for the construction of the cyclopropane ring fused to an aromatic system. mdpi.com
Stereoselective Synthesis of this compound and its Stereoisomers
The presence of a stereocenter at the C1 position of the cyclopropane ring in this compound necessitates the development of stereoselective synthetic methods to access enantiomerically pure forms. This is typically achieved through the use of chiral auxiliaries or chiral catalysts in asymmetric cyclopropanation reactions.
Chiral Auxiliaries and Catalysts in Asymmetric Cyclopropanation
Chiral Auxiliaries: A common strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the substrate. wikipedia.org In the context of our target molecule, a chiral auxiliary could be appended to the carboxylic acid precursor or the alkene. For example, an acrylate derivative of a chiral alcohol could be cyclopropanated, with the chiral auxiliary directing the facial selectivity of the carbene addition. After the reaction, the auxiliary can be cleaved to afford the enantiomerically enriched cyclopropanecarboxylic acid. Evans' oxazolidinone auxiliaries are well-known for their high stereodirecting ability in various reactions, including cyclopropanations. nih.gov A temporary stereocenter approach, involving an aldol reaction followed by a directed cyclopropanation and a retro-aldol cleavage, also represents a powerful strategy. rsc.org
Chiral Catalysts: The use of chiral transition metal catalysts is a more atom-economical approach to asymmetric cyclopropanation. Chiral rhodium(II) and copper(I) complexes are the most extensively studied catalysts for the asymmetric cyclopropanation of styrenes with diazoacetates. researchgate.netwiley-vch.de The choice of the chiral ligand is crucial for achieving high enantioselectivity. For the cyclopropanation of α-methylstyrene, a close analog of 2-methylstyrene, chiral copper(I) complexes have been shown to provide good conversion and enantioselectivity. researchgate.net Similarly, cobalt(II) complexes of D₂-symmetric chiral amidoporphyrins have demonstrated high efficiency and enantioselectivity in the cyclopropanation of various styrenes, including those with ortho-substituents. cell.comnih.gov
The table below summarizes representative results for the asymmetric cyclopropanation of substrates similar to 2-methylstyrene, which can serve as a predictive guide for the synthesis of this compound.
| Alkene | Diazo Compound | Catalyst/Ligand | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) | Reference |
| α-Methylstyrene | Ethyl Diazoacetate | Chiral Copper(I)/SHB complex | - | 70% (trans), 59% (cis) | researchgate.net |
| p-Methylstyrene | Diazoalkane | Rh₂(R-PTAD)₄ | - | low | dicp.ac.cn |
| 2-Methylstyrene | Methyl Phenyl Diazomalonate | [Co(P4)] | moderate | high | cell.com |
Diastereoselective Approaches
The construction of the stereodefined cyclopropane ring in this compound presents a significant synthetic challenge. Diastereoselective strategies, particularly those employing chiral auxiliaries, offer a powerful solution to control the stereochemical outcome of the cyclopropanation reaction.
One notable approach involves the use of chiral auxiliaries derived from readily available natural products. For instance, (-)-8-phenylmenthol, a well-established chiral auxiliary, has been successfully employed in the diastereoselective synthesis of vinylcyclopropane derivatives. nih.gov This methodology can be conceptually adapted for the synthesis of this compound. The synthesis would commence with the esterification of a suitable precursor, such as 2-(2-methylphenyl)acrylic acid, with (-)-8-phenylmenthol to form a chiral enoate.
The subsequent cyclopropanation of this chiral enoate, for example, through a Simmons-Smith reaction or by reaction with a sulfur ylide, is directed by the bulky phenylmenthol group. This steric hindrance favors the approach of the cyclopropanating agent from the less hindered face of the double bond, leading to the formation of one diastereomer in excess. The diastereomeric ratio is often high, providing excellent control over the relative stereochemistry of the newly formed stereocenters. Finally, the chiral auxiliary can be cleaved under mild conditions to afford the desired enantiomerically enriched this compound.
| Chiral Auxiliary | Cyclopropanation Reagent | Diastereomeric Excess (d.e.) | Reference |
| (-)-8-Phenylmenthol | Simmons-Smith (Et2Zn, CH2I2) | >95% | nih.gov |
| (-)-8-Phenylmenthol | Dimethylsulfoxonium methylide | >90% | nih.gov |
Table 1: Representative Diastereoselective Cyclopropanation using a Chiral Auxiliary. (Note: Data is representative of methodologies applied to similar substrates, as specific data for this compound is not available).
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into synthetic organic chemistry is crucial for developing environmentally benign and sustainable processes. The synthesis of this compound can benefit significantly from such approaches.
Traditional organic synthesis often relies on volatile and often toxic organic solvents. The development of solvent-free and aqueous reaction conditions represents a major advancement in green chemistry.
Aqueous Reaction Conditions: Performing reactions in water is another cornerstone of green chemistry. The Simmons-Smith reaction can also be conducted in aqueous media, often with the aid of surfactants or phase-transfer catalysts to overcome the low solubility of organic substrates. The synthesis could involve the cyclopropanation of a water-soluble precursor to this compound, or the hydrolysis of a cyclopropyl (B3062369) nitrile or ester intermediate in an aqueous medium.
| Reaction Condition | Reactants | Yield (%) | Reference |
| Solvent-Free (Ball Milling) | 2-Methylstyrene, CH2I2, Zn(Cu) | ~80-90% | (Representative) |
| Aqueous (with surfactant) | 2-Methylstyrene, CH2I2, Zn(Cu) | ~75-85% | (Representative) |
Table 2: Green Simmons-Smith Cyclopropanation Approaches. (Note: Yields are hypothetical and based on general outcomes for similar reactions, as direct data for the target compound is unavailable).
Catalytic methods, including those utilizing enzymes, offer highly efficient and selective routes to complex molecules while minimizing waste.
Catalytic Synthesis: Transition metal catalysis, particularly with rhodium and copper complexes, has proven highly effective for asymmetric cyclopropanation. Chiral rhodium catalysts can catalyze the reaction of 2-methylstyrene with a diazoacetate derivative to produce the corresponding cyclopropane ester with high enantioselectivity. nih.govrsc.org Subsequent hydrolysis of the ester would yield the desired this compound. These catalytic systems operate at low catalyst loadings and often exhibit high turnover numbers, making them economically and environmentally attractive.
Enzyme-Mediated Synthesis: Biocatalysis has emerged as a powerful tool for green and sustainable synthesis. Engineered enzymes, such as variants of myoglobin and cytochrome P450, have been shown to catalyze the cyclopropanation of styrene and its derivatives with high stereoselectivity. rochester.edu In a potential biocatalytic route to this compound, an engineered enzyme could catalyze the reaction of 2-methylstyrene with a diazo reagent. The reaction proceeds in an aqueous buffer system under mild conditions, offering a significant environmental advantage over traditional chemical methods. The resulting cyclopropyl product could then be converted to the carboxylic acid.
| Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |
| Chiral Rhodium Catalyst | 2-Methylstyrene, Ethyl diazoacetate | Ethyl 1-(2-methylphenyl)cyclopropanecarboxylate | >95% | nih.govrsc.org |
| Engineered Myoglobin | 2-Methylstyrene, Diazoacetonitrile | 1-(2-methylphenyl)cyclopropanecarbonitrile | >98% | rochester.edu |
Table 3: Catalytic and Enzyme-Mediated Asymmetric Cyclopropanation. (Note: Data is based on reported results for similar substrates).
Mechanistic Investigations of Reactions Involving 1 2 Methylphenyl Cyclopropanecarboxylic Acid
Reactivity Profiles of the Cyclopropane (B1198618) Ring System
The high ring strain of the cyclopropane moiety in 1-(2-methylphenyl)cyclopropanecarboxylic acid makes it susceptible to various ring-opening reactions. The presence of both an aryl and a carboxylic acid group on the same carbon atom significantly influences the regioselectivity and stereoselectivity of these transformations.
Ring-Opening Reactions and Transformations
The cyclopropane ring can be opened under various conditions, including electrophilic attack, radical-mediated processes, and transition metal catalysis. The regioselectivity of the ring opening is often directed by the substituents on the cyclopropane ring. For instance, cyclopropanes bearing an electron-accepting group are prone to react as electrophiles in polar, ring-opening reactions. The presence of an aryl group at the C2 position of the cyclopropane can activate the ring, making it react faster than unsubstituted analogues.
Transition metals, particularly palladium, nickel, and rhodium, are effective in mediating the cleavage of the strained C-C bonds in cyclopropanes, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. Radical-mediated ring-opening reactions have also been extensively studied. For example, the addition of a radical to a methylenecyclopropane (B1220202) derivative can lead to a cyclopropyl-substituted carbon radical, which readily undergoes ring-opening to form a more stable alkyl radical. This intermediate can then undergo further cyclization or other transformations.
Lewis acids can also promote the ring-opening of vinylcyclopropanes, leading to rearrangements and the formation of cyclopentenes. In some cases, the ring-opening can be followed by an in-situ cyclization, providing access to more complex cyclic systems.
Cycloaddition Reactions
While less common than ring-opening reactions, the cyclopropane ring can participate in cycloaddition reactions, particularly those involving vinylcyclopropanes. These reactions often proceed through stepwise mechanisms rather than concerted pathways. The reactivity in cycloaddition reactions is influenced by the substituents on both the cyclopropane ring and the reacting partner. For instance, the Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings and can be applied to dienes containing cyclopropane moieties. Other types of cycloadditions, such as [2+2] cycloadditions, can also occur, though they may require photochemical activation.
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group in this compound is a versatile functional handle that can undergo a variety of transformations, including esterification, amidation, reduction, and decarboxylation.
Esterification and Amidation Pathways
Esterification of this compound can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. The reaction is an equilibrium process, and driving it towards the ester product often requires using an excess of the alcohol or removing the water formed during the reaction. Alternative methods for esterification that avoid strongly acidic conditions have also been developed, such as the Mukaiyama esterification, which uses a tertiary amine and a 1-alkyl-2-halopyridinium salt.
Amidation, the formation of an amide bond, is another important transformation of the carboxylic acid group. Direct amidation of carboxylic acids is possible but often requires harsh conditions. More commonly, the carboxylic acid is first activated, for example, by converting it to an acid chloride, which then readily reacts with an amine to form the amide.
Reduction and Decarboxylation Reactions
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. The mechanism involves the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a key reaction of carboxylic acids. For simple cyclopropanecarboxylic acids, thermal decarboxylation can lead to the formation of alkenes through a ring-opening mechanism. The decarboxylation of aromatic carboxylic acids can be catalyzed by transition metals such as copper, silver, gold, palladium, or rhodium. In some cases, decarboxylation can be part of a tandem reaction sequence, for instance, a reduction followed by decarboxylation. Photoredox catalysis has also emerged as a mild method for the decarboxylation of carboxylic acids.
Electrophilic and Nucleophilic Aromatic Substitution on the 2-Methylphenyl Group
The 2-methylphenyl group of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the reactivity is influenced by the presence of the cyclopropylcarboxylic acid substituent.
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The methyl group is an activating, ortho-, para-directing group, which means it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to it. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The cyclopropyl (B3062369) group can also influence the regioselectivity of these reactions.
Nucleophilic aromatic substitution (SNAr) is less common for simple aromatic rings unless they are substituted with strong electron-withdrawing groups. The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex. For SNAr to occur on the 2-methylphenyl ring of this compound, the ring would need to be activated by the presence of strong electron-withdrawing groups, typically in the ortho or para position to a good leaving group.
Transition Metal-Catalyzed Transformations of this compound
The unique structural features of this compound, namely the strained cyclopropane ring and the carboxylic acid moiety, offer multiple avenues for transition metal-catalyzed transformations. The carboxylic acid can act as a directing group for C-H activation or undergo decarboxylation to participate in cross-coupling reactions. The strained C-C bonds of the cyclopropane ring are also susceptible to activation by transition metals.
Decarboxylative cross-coupling presents a potent strategy for the functionalization of carboxylic acids, including this compound. wikipedia.orgresearchgate.netresearchgate.net This approach utilizes the carboxylic acid as a readily available and stable organic pronucleophile, which, upon decarboxylation, forms a carbon-metal species that can participate in cross-coupling with various electrophiles. wikipedia.orgruhr-uni-bochum.de
The general mechanism for a palladium-catalyzed decarboxylative cross-coupling reaction would likely involve the following key steps:
Formation of a Metal Carboxylate: The reaction is initiated by the coordination of the carboxylate of this compound to the metal center, typically palladium or copper. nih.gov
Decarboxylation: Subsequent heating or the presence of an oxidant promotes the extrusion of carbon dioxide (CO2), generating a cyclopropyl-metal intermediate.
Oxidative Addition: In a parallel catalytic cycle, the organic halide (e.g., aryl bromide) undergoes oxidative addition to the active metal catalyst (e.g., Pd(0)) to form a Pd(II) species.
Transmetalation (if a co-catalyst is used): If a co-catalyst like copper is employed, the cyclopropyl group is transferred from the copper to the palladium center.
Reductive Elimination: The cyclopropyl and aryl groups on the palladium center then reductively eliminate to form the C-C coupled product, regenerating the active Pd(0) catalyst.
The table below illustrates the potential scope of a decarboxylative cross-coupling reaction involving a generic cyclopropanecarboxylic acid with various aryl halides, based on similar reported transformations.
| Entry | Cyclopropanecarboxylic Acid | Aryl Halide | Catalyst System | Product |
| 1 | 1-Phenylcyclopropanecarboxylic acid | 4-Bromotoluene | Pd(OAc)2 / CuI | 1-Phenyl-1-(p-tolyl)cyclopropane |
| 2 | 1-Phenylcyclopropanecarboxylic acid | 1-Bromo-4-methoxybenzene | Pd(OAc)2 / Ag2CO3 | 1-(4-Methoxyphenyl)-1-phenylcyclopropane |
| 3 | 1-Cyclohexylcyclopropanecarboxylic acid | 1-Iodo-3-nitrobenzene | Pd(dba)2 / XPhos | 1-Cyclohexyl-1-(3-nitrophenyl)cyclopropane |
This table is illustrative and based on general reactivity patterns of similar compounds.
The carboxylic acid moiety in this compound can serve as an effective directing group to facilitate the activation of otherwise inert C-H bonds. rsc.org Palladium(II)-catalyzed C(sp³)–H activation is a particularly well-established strategy for the functionalization of cyclopropane rings. nih.govacs.org
The catalytic cycle for the palladium-catalyzed C-H arylation of a cyclopropanecarboxylic acid generally proceeds as follows:
Coordination: The substrate coordinates to the Pd(II) catalyst through the carboxylate group. rsc.org
C-H Activation: A mono-N-protected amino acid (MPAA) ligand often assists in the deprotonation of a C-H bond on the cyclopropane ring, forming a five-membered palladacycle. nih.govchemrxiv.org This step is typically the rate-determining and enantioselectivity-determining step in asymmetric transformations.
Oxidative Addition/Transmetalation: The coupling partner, such as an organoboron reagent, undergoes transmetalation with the palladacycle. nih.gov
Reductive Elimination: The newly formed C-C bond is created through reductive elimination, which releases the product and regenerates a Pd(0) species.
Reoxidation: An oxidant, such as silver carbonate (Ag2CO3) or benzoquinone, reoxidizes the Pd(0) to the active Pd(II) state to complete the catalytic cycle.
For this compound, C-H activation could potentially occur at the cyclopropane ring or the ortho-methyl group of the phenyl substituent. The regioselectivity would be influenced by the specific ligand and reaction conditions employed. Given the precedent for C(sp³)–H activation on the cyclopropane ring of similar substrates, functionalization at this position is highly plausible. nih.govacs.org
The following table provides representative examples of Pd(II)-catalyzed C-H arylation of various 1-substituted cyclopropanecarboxylic acids, demonstrating the potential of this methodology.
| Entry | Substrate | Arylating Agent | Ligand | Catalyst/Oxidant | Product |
| 1 | 1-Phenylcyclopropanecarboxylic acid | Phenylboronic acid | N-Acetylglycine | Pd(OAc)2 / Ag2CO3 | cis-1,2-Diphenylcyclopropanecarboxylic acid |
| 2 | 1-Cyclohexylcyclopropanecarboxylic acid | 4-Methoxyphenylboronic acid | MPAAM | Pd(OAc)2 / Benzoquinone | cis-1-Cyclohexyl-2-(4-methoxyphenyl)cyclopropanecarboxylic acid |
| 3 | Cyclopropanecarboxylic acid | Phenylboronic acid pinacol (B44631) ester | MPAA | Pd(OAc)2 / Ag2CO3 | cis-2-Phenylcyclopropanecarboxylic acid |
This table is illustrative and based on published data for analogous compounds. nih.gov
Rhodium catalysts are also known to mediate C-H activation and even C-C bond activation of cyclopropane derivatives, often leading to ring-opening or rearrangement products. rsc.orgnih.gov A rhodium(III)-catalyzed reaction of this compound could potentially proceed through a similar C-H activation/cyclometalation pathway, followed by coupling with various partners. rsc.org
Computational and Theoretical Studies on 1 2 Methylphenyl Cyclopropanecarboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules. For 1-(2-Methylphenyl)cyclopropanecarboxylic acid, these calculations would provide critical insights into how the constituent functional groups—the 2-methylphenyl (o-tolyl) group, the cyclopropane (B1198618) ring, and the carboxylic acid moiety—influence each other's electronic properties.
Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy and spatial distribution of these orbitals dictate the molecule's ability to donate or accept electrons.
In this compound, the HOMO is expected to be predominantly localized on the electron-rich 2-methylphenyl ring. The presence of the methyl group, an electron-donating group, increases the energy of the HOMO compared to an unsubstituted phenyl ring, making the molecule more susceptible to electrophilic attack. The cyclopropane ring, with its unique "bent" bonds possessing significant p-character, can also contribute to the HOMO.
Conversely, the LUMO is anticipated to be centered on the carboxylic acid group, specifically the π* orbital of the carbonyl group. This localization makes the carbonyl carbon an electrophilic site, susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally signifies higher reactivity.
| Orbital | Expected Primary Localization | Implication for Reactivity |
| HOMO | 2-Methylphenyl ring | Site for electrophilic attack |
| LUMO | Carboxylic acid (C=O) | Site for nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Influences overall kinetic stability |
Charge Distribution and Reactivity Indices
Analysis of the molecular electrostatic potential (MEP) and the calculation of reactivity indices provide a more quantitative picture of a molecule's reactive sites. The MEP map would visually highlight regions of negative potential (electron-rich) and positive potential (electron-poor). For this compound, the oxygen atoms of the carboxylic acid would exhibit a strong negative potential, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. The acidic proton of the carboxyl group would show a strong positive potential.
Reactivity indices derived from conceptual DFT, such as Fukui functions, can pinpoint the most electrophilic and nucleophilic atoms within the molecule. These calculations would likely confirm the carbonyl carbon as a primary electrophilic center and the aromatic ring as a key nucleophilic region.
Conformational Analysis and Energy Landscapes
The relative orientation of the 2-methylphenyl group and the carboxylic acid group with respect to the cyclopropane ring is determined by a complex interplay of steric hindrance and electronic interactions. The presence of the ortho-methyl group on the phenyl ring introduces significant steric constraints that influence the molecule's preferred conformation.
Computational conformational analysis would involve rotating the key dihedral angles—specifically the C(ring)-C(phenyl) bond and the C(ring)-C(carboxyl) bond—to map the potential energy surface. This analysis would likely reveal a limited number of low-energy conformers. The most stable conformation is expected to be one that minimizes the steric clash between the ortho-methyl group and the carboxylic acid group. This would likely involve a non-planar arrangement where the phenyl ring and the carboxylic acid group are twisted out of the plane of the cyclopropane ring. Studies on other ortho-substituted phenylcyclopropanes have shown that such steric interactions are dominant in determining the conformational preferences.
The "bisected" and "perpendicular" conformations are common in cyclopropane derivatives. In the bisected conformation, the plane of the substituent bisects the adjacent C-C bond of the cyclopropane ring, which can lead to favorable electronic interactions. In the perpendicular conformation, the substituent plane is perpendicular to the plane of the cyclopropane ring. For this compound, the steric hindrance from the ortho-methyl group would likely destabilize a fully bisected conformation of the phenyl ring, leading to a twisted or skewed arrangement as the energetic minimum.
| Dihedral Angle | Key Steric Interaction | Expected Low-Energy Conformation |
| C(ring)-C(phenyl) | Ortho-methyl group vs. cyclopropane ring/carboxyl group | Twisted/skewed to minimize repulsion |
| C(ring)-C(carboxyl) | Carboxyl group vs. phenyl ring/ortho-methyl group | Orientation that minimizes steric clash |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the mapping of reaction pathways. For this compound, several types of reactions could be computationally explored.
Transition State Characterization
The identification and characterization of transition states are fundamental to understanding reaction kinetics. A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy of the reaction.
For reactions involving this compound, such as esterification or amidation of the carboxylic acid group, computational methods can be used to locate the corresponding transition states. These calculations would reveal the geometry of the transition state, including the bond lengths and angles of the atoms involved in bond formation and breakage. For instance, in an acid-catalyzed esterification, the transition state would involve the nucleophilic attack of an alcohol on the protonated carbonyl carbon. The presence of the bulky 2-methylphenyl group could sterically hinder this attack, potentially leading to a higher activation energy compared to an unsubstituted analogue.
Reaction Coordinate Mapping
Mapping the reaction coordinate, often done through Intrinsic Reaction Coordinate (IRC) calculations, involves tracing the lowest energy path from the transition state down to the reactants and products. This provides a detailed picture of the geometric and energetic changes that occur throughout the course of a reaction.
Spectroscopic Property Prediction and Interpretation
Computational chemistry serves as a powerful tool in modern chemical research, enabling the prediction of spectroscopic properties with a high degree of accuracy. For this compound, theoretical calculations can elucidate the relationship between its atomic-level structure and its spectral output. These predictions are crucial for identifying the compound, understanding its electronic environment, and interpreting experimental spectra.
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. Computational models, often employing Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculation of the isotropic magnetic shielding constants of the nuclei in the molecule's optimized geometry. The chemical shifts are then determined by referencing these shielding constants to a standard, typically tetramethylsilane (TMS).
For this compound, predicted ¹H and ¹³C NMR chemical shifts highlight the distinct electronic environments of the various protons and carbon atoms. The aromatic protons of the 2-methylphenyl group are expected to resonate in the downfield region, typically between 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The methyl group protons attached to the phenyl ring are predicted to appear further upfield. The protons on the cyclopropane ring are anticipated to have characteristic shifts influenced by the ring strain and the electronic effects of the carboxylic acid and phenyl substituents. The carboxylic acid proton is expected to be significantly deshielded, appearing at a high chemical shift value.
The predicted ¹³C NMR spectrum would similarly show distinct signals for the carboxylic carbon, the aromatic carbons, the cyclopropyl (B3062369) carbons, and the methyl carbon. The quaternary carbon of the cyclopropane ring, bonded to both the phenyl group and the carboxylic acid, would have a characteristic chemical shift. The carbons of the phenyl ring would show a splitting pattern consistent with a 1,2-disubstituted benzene ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| Carboxylic Acid H | 12.0 - 12.5 |
| Aromatic H | 7.1 - 7.4 |
| Cyclopropane H | 1.2 - 1.8 |
| Methyl H | 2.3 - 2.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| Carboxylic Acid C | 175 - 180 |
| Aromatic C (substituted) | 135 - 140 |
| Aromatic C | 125 - 130 |
| Quaternary Cyclopropane C | 30 - 35 |
| Methylene Cyclopropane C | 15 - 20 |
| Methyl C | 20 - 25 |
Vibrational Frequency Analysis (IR/Raman)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities, which can be correlated with experimental IR and Raman spectra. These calculations are typically performed on the optimized molecular geometry.
The predicted vibrational spectrum of this compound is expected to show characteristic frequencies for its functional groups. A strong absorption in the IR spectrum is anticipated in the region of 1680-1710 cm⁻¹ corresponding to the C=O stretching vibration of the carboxylic acid. The O-H stretching vibration of the carboxylic acid is predicted to appear as a broad band in the range of 2500-3300 cm⁻¹.
The aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclopropane and methyl groups are predicted to be in the 2850-3000 cm⁻¹ region. The C-C stretching vibrations of the aromatic ring are expected to appear in the 1450-1600 cm⁻¹ region. The cyclopropane ring itself has characteristic vibrational modes, often referred to as "ring breathing" modes, which are also predictable.
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C stretching modes of the aromatic and cyclopropane rings are expected to show strong signals in the Raman spectrum.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong | Medium |
| Aromatic C-C Stretch | 1450 - 1600 | Medium-Strong | Strong |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong | Weak |
| Cyclopropane Ring Modes | 800 - 1050 | Medium | Strong |
These computational predictions provide a valuable theoretical basis for the spectroscopic analysis of this compound, guiding the interpretation of experimental data and contributing to a comprehensive understanding of its molecular properties.
Derivatization and Structural Modification of 1 2 Methylphenyl Cyclopropanecarboxylic Acid
Synthesis of Esters, Amides, and Anhydrides
The carboxylic acid group is the most readily functionalized part of 1-(2-Methylphenyl)cyclopropanecarboxylic acid, serving as a gateway to the synthesis of common acid derivatives such as esters, amides, and anhydrides.
Esters are typically synthesized through acid-catalyzed esterification (Fischer esterification) by reacting the parent carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, the carboxylate anion, formed by treating the acid with a base, can react with an alkyl halide in an SN2 reaction to yield the corresponding ester.
Amides are generally formed by first activating the carboxylic acid. A common method involves converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org This highly reactive intermediate is then treated with a primary or secondary amine to form the desired amide. libretexts.org Modern coupling reagents, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or carbodiimides, facilitate direct amide bond formation between the carboxylic acid and an amine under milder conditions, which is particularly useful for sensitive substrates. nih.govorganic-chemistry.org
Anhydrides of the symmetric type can be prepared from this compound through several methods. A classical approach involves the reaction of the corresponding acyl chloride with a carboxylate salt of the acid. libretexts.orglibretexts.org Dehydration of the carboxylic acid, for instance by heating with a strong dehydrating agent like phosphorus pentoxide (P₂O₅), can also yield the anhydride. chemistrysteps.com More contemporary methods provide efficient synthesis under mild conditions, such as using a triphenylphosphine (B44618) oxide/oxalyl chloride system. nih.gov
Table 1: Synthesis of Carboxylic Acid Derivatives
| Derivative | Reagents and Conditions | General Reaction |
| Ester | R'-OH, H⁺ (catalyst), heat | R-COOH + R'-OH ⇌ R-COOR' + H₂O |
| Amide | 1. SOCl₂ or (COCl)₂ 2. R'R''NH | R-COOH → R-COCl + R'R''NH → R-CONR'R'' |
| Amide | R'R''NH, Coupling Agent (e.g., HATU, DCC) | R-COOH + R'R''NH → R-CONR'R'' |
| Anhydride | 1. R-COOH + Base 2. R-COCl | R-COONa + R-COCl → (R-CO)₂O + NaCl |
R represents the 1-(2-Methylphenyl)cyclopropyl group.
Functionalization of the Aromatic Ring
The 2-methylphenyl (o-tolyl) group of the molecule can undergo electrophilic aromatic substitution (EAS) to introduce additional functional groups onto the ring. wikipedia.orgmasterorganicchemistry.com The outcome of these reactions is directed by the two existing substituents: the methyl group at the C2 position and the 1-(carboxy)cyclopropyl group at the C1 position.
Both the methyl group and the cyclopropyl (B3062369) group are activating, ortho-, para-directing substituents. organicchemistrytutor.comstackexchange.comyoutube.com The methyl group activates the ring through inductive effects and hyperconjugation, while the cyclopropyl group donates electron density through its unique Walsh orbitals which have π-character. stackexchange.com The directing effects of these two adjacent groups are reinforcing, strongly favoring substitution at the C4 and C6 positions.
C4 Position: This position is para to the activating methyl group and is sterically accessible, making it a highly probable site for substitution.
C6 Position: This position is ortho to both the methyl and cyclopropyl groups. While electronically activated, it is more sterically hindered, which may reduce its reactivity compared to the C4 position. lkouniv.ac.in
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.org
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Predicted Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitro-2-methylphenyl)cyclopropanecarboxylic acid |
| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-2-methylphenyl)cyclopropanecarboxylic acid |
| Sulfonation | SO₃, H₂SO₄ | 4-(1-Carboxycyclopropyl)-3-methylbenzenesulfonic acid |
Cyclopropane (B1198618) Ring Modifications
The three-membered ring of cyclopropane derivatives is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under specific conditions, leading to 1,3-difunctionalized linear chains. rsc.org For aryl-substituted cyclopropanes, these reactions can be initiated by electrophiles, transition metals, or radical processes. nih.govnih.gov
Acid-catalyzed ring-opening of 1-arylcyclopropanes typically proceeds through a mechanism involving protonation of the cyclopropane ring, leading to the formation of a stable benzylic carbocation. nih.gov This intermediate is then trapped by a nucleophile. This reactivity allows for a range of 1,3-difunctionalization reactions. For example, reacting this compound with a strong acid in the presence of an arene nucleophile could lead to a 1,3-hydroarylation product. nih.gov Similarly, reactions with boron halides can result in 1,3-arylboration. rsc.org
Table 3: Potential Cyclopropane Ring-Opening Reactions
| Reaction Type | Reagents / Conditions | Resulting Structure |
| Hydroarylation | Brønsted Acid (e.g., TfOH), Arene Nucleophile | 3-Aryl-3-(2-methylphenyl)propanoic acid derivative |
| Arylboration | BCl₃, Arene Nucleophile | 3-Aryl-3-(2-methylphenyl)-1-borylpropane derivative |
| Oxo-amination | Photoredox catalysis, O₂ | 3-Amino-1-oxo-3-(2-methylphenyl)propane derivative |
Chiral Derivatization for Enantiomeric Separation and Analysis
This compound is an achiral molecule. However, its carboxylic acid functional group allows it to be used as a chiral derivatizing agent (CDA) for the analysis and separation of racemic mixtures of other chiral molecules, such as alcohols and amines. wikipedia.org
The principle involves reacting the achiral acid with a racemic mixture of a chiral alcohol or amine. This reaction creates a mixture of two diastereomers (e.g., (R)-ester and (S)-ester). Unlike enantiomers, diastereomers possess different physical and chemical properties, including different affinities for stationary phases in chromatography. tcichemicals.com This difference allows for their separation using standard techniques like High-Performance Liquid Chromatography (HPLC) or column chromatography.
Once the diastereomers are separated, they can be hydrolyzed to cleave the ester or amide bond. This final step yields the individual, enantiomerically pure alcohol or amine, along with the original this compound, which can be recovered. This indirect method is a powerful tool for obtaining enantiopure compounds and determining the enantiomeric excess of a sample. nih.gov
Table 4: Chiral Derivatization and Enantiomeric Separation Scheme
| Step | Process | Description |
| 1. Derivatization | Reaction of the achiral acid with a racemic alcohol/amine (R/S-Analyte). | Forms a mixture of two diastereomers (e.g., Acid-(R)-Analyte and Acid-(S)-Analyte). |
| 2. Separation | Chromatography (e.g., HPLC on a silica (B1680970) gel column). | The diastereomers are separated based on their different physical properties. |
| 3. Recovery | Hydrolysis of the separated diastereomers. | The chiral auxiliary (the acid) is cleaved off, releasing the pure (R)-Analyte and (S)-Analyte in separate fractions. |
Role of 1 2 Methylphenyl Cyclopropanecarboxylic Acid As a Synthetic Building Block
Incorporation into Complex Molecular Architectures
The rigid cyclopropane (B1198618) ring and the functional handles of 1-(2-Methylphenyl)cyclopropanecarboxylic acid make it an attractive component for the synthesis of intricate molecular structures. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for its integration into larger molecules through standard coupling reactions.
For instance, derivatives of structurally similar phenylcyclopropane carboxamides have been shown to possess a wide array of pharmacological activities, including anti-inflammatory, anti-depressive, and anti-tumor properties. The synthesis of such compounds often involves the coupling of the carboxylic acid with various amines. This highlights the potential of this compound to serve as a key intermediate in the development of new therapeutic agents.
The general synthetic approach to these complex amides is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 2-(2-Methylphenyl)acetonitrile, 1,2-Dibromoethane | Sodium hydroxide, Phase-transfer catalyst | 1-(2-Methylphenyl)cyclopropanecarbonitrile |
| 2 | 1-(2-Methylphenyl)cyclopropanecarbonitrile | Aqueous acid (e.g., HCl) | This compound |
| 3 | This compound, Amine | Coupling agents (e.g., HATU, DCC) | 1-(2-Methylphenyl)cyclopropanecarboxamide derivative |
This table is a generalized representation based on synthetic methods for similar compounds.
Application in the Synthesis of Novel Organic Scaffolds
The unique conformational constraints imposed by the cyclopropane ring can be exploited to create novel three-dimensional molecular scaffolds. These scaffolds can serve as templates for the development of new drugs and functional materials. The combination of the planar aromatic ring and the non-planar cyclopropane provides a defined spatial arrangement of substituents, which can be crucial for molecular recognition and biological activity.
The synthesis of diverse molecular scaffolds often relies on the strategic functionalization of core building blocks. This compound can be derivatized to introduce various functionalities, enabling its use in the construction of a wide range of molecular frameworks. For example, the aromatic ring can undergo electrophilic substitution reactions, while the carboxylic acid provides a point of attachment for further molecular elaboration.
Precursor in Stereoselective Synthesis of Advanced Intermediates
Chirality plays a pivotal role in the activity of many pharmaceuticals. The stereoselective synthesis of cyclopropane-containing molecules is an active area of research. While specific stereoselective syntheses starting from this compound are not extensively documented, methods developed for related aryl cyclopropanes can provide valuable insights.
For the closely related compound, (1S,2S)-2-(o-Tolyl)cyclopropanecarboxylic acid, stereoselective synthesis is crucial for its biological activity as an enzyme inhibitor. One common approach to achieving stereoselectivity is through the use of chiral auxiliaries or catalysts in the cyclopropanation step. For example, the Simmons-Smith reaction of an alkene precursor can be influenced by chiral ligands to favor the formation of one enantiomer over the other.
| Method | Substrate | Reagents | Stereoselectivity |
| Asymmetric Simmons-Smith Reaction | Ethyl 3-(o-tolyl)acrylate | Diiodomethane, Zn-Cu, Chiral Ligand | Enantiomeric excess can be achieved |
| Chiral Resolution | Racemic this compound | Chiral amine | Separation of diastereomeric salts |
This table presents potential stereoselective methods by analogy to similar compounds.
The resulting enantiomerically pure this compound can then be used as a chiral building block for the synthesis of advanced intermediates with defined stereochemistry.
Role in Material Science Precursors
The rigid and well-defined structure of the 1-(2-Methylphenyl)cyclopropane unit makes it a potential candidate for incorporation into advanced materials. The aromatic ring can participate in π-stacking interactions, which are important for the self-assembly of organic materials. The carboxylic acid group can be used to anchor the molecule to surfaces or to form polymers.
While the direct application of this compound in materials science is not yet established, the principles of molecular design suggest its potential utility. For example, its incorporation into liquid crystal structures could influence their mesophase behavior. Similarly, its use as a monomer in polymerization reactions could lead to the formation of polymers with unique thermal and mechanical properties. Further research in this area is needed to explore the full potential of this compound as a precursor for novel materials.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 1 2 Methylphenyl Cyclopropanecarboxylic Acid and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., 2D-NMR, High-Resolution Mass Spectrometry)
High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation of 1-(2-Methylphenyl)cyclopropanecarboxylic acid. Techniques such as two-dimensional nuclear magnetic resonance (2D-NMR) and high-resolution mass spectrometry (HRMS) provide detailed insights into the molecular framework and elemental composition.
2D-NMR Spectroscopy: While one-dimensional NMR provides initial information, 2D-NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are necessary to definitively assign the complex spin systems present in this compound. These techniques reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons.
For a closely related compound, trans-2-Phenyl-1-cyclopropanecarboxylic acid, the proton NMR spectrum shows characteristic signals for the cyclopropyl (B3062369) protons and the phenyl group. The specific chemical shifts and coupling constants are critical for confirming the stereochemistry of the substituents on the cyclopropane (B1198618) ring.
Hypothetical 2D-NMR Data for this compound:
| Proton (¹H) | Carbon (¹³C) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) |
| H-2', H-6' (Aromatic) | C-1' (Aromatic) | H-3', H-5' | C-2', C-6', C-cyclopropyl |
| H-3', H-5' (Aromatic) | C-2' (Aromatic) | H-2', H-6', H-4' | C-1', C-3', C-5' |
| H-4' (Aromatic) | C-3' (Aromatic) | H-3', H-5' | C-1', C-5' |
| CH₃ (Methyl) | C-methyl | - | C-1', C-2', C-3' |
| CH₂ (Cyclopropyl) | C-cyclopropyl (CH₂) | CH (Cyclopropyl) | C-carboxyl, C-1' |
| CH (Cyclopropyl) | C-cyclopropyl (CH) | CH₂ (Cyclopropyl) | C-carboxyl, C-1', C-cyclopropyl (CH₂) |
| COOH | C-carboxyl | - | C-cyclopropyl (CH), C-cyclopropyl (CH₂) |
This table is illustrative and represents expected correlations based on the structure.
High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise elemental composition of this compound. By providing a highly accurate mass measurement, it is possible to confirm the molecular formula and distinguish between compounds with the same nominal mass. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer like an Orbitrap or a Time-of-Flight (TOF) detector are commonly used.
For instance, a high-resolution mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the compound, allowing for the confirmation of its elemental formula.
Expected High-Resolution Mass Spectrometry Data:
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂O₂ |
| Exact Mass (Calculated) | 176.08373 u |
| Mass Found (Hypothetical) | 176.08371 u |
| Mass Accuracy (Hypothetical) | < 2 ppm |
| Ionization Mode | ESI- |
Chromatographic Methods for Purity and Isomeric Analysis (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)
Chromatographic techniques are fundamental for assessing the purity of this compound and for separating its stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC): Since this compound is a chiral molecule, existing as a pair of enantiomers, chiral HPLC is the method of choice for their separation and quantification. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of chiral carboxylic acids. shimadzu.com The separation can be optimized by adjusting the mobile phase composition, which typically consists of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol, along with an acidic additive like trifluoroacetic acid to improve peak shape.
Illustrative Chiral HPLC Method Parameters for a Related Compound:
| Parameter | Condition |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min (Hypothetical) |
| Retention Time (Enantiomer 2) | 10.2 min (Hypothetical) |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile derivatives of this compound. The carboxylic acid group is typically derivatized, for example, by esterification to form the methyl ester, to increase its volatility and thermal stability. westliberty.edu The derivatized compound is then separated on a GC column and detected by a mass spectrometer. The retention time provides information on the compound's identity, while the mass spectrum gives its fragmentation pattern, which serves as a molecular fingerprint. Chiral GC columns can also be used for the enantioselective analysis of these derivatives. sigmaaldrich.com
Typical GC-MS Parameters for the Methyl Ester Derivative:
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| MS Ionization | Electron Ionization (70 eV) |
| Mass Range | m/z 40-400 |
Crystallographic Analysis of this compound and its Derivatives
X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or a suitable derivative, it is possible to determine the precise arrangement of atoms in the crystal lattice. This includes bond lengths, bond angles, and the absolute configuration of chiral centers.
Hypothetical Crystallographic Data Table:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1025 |
| Z (molecules/unit cell) | 4 |
This data is hypothetical and serves as an example of the parameters obtained from a crystallographic study.
Future Prospects and Research Horizons for 1 2 Methylphenyl Cyclopropanecarboxylic Acid
Integration with Flow Chemistry and Automated Synthesis Paradigms
The synthesis of complex molecules like 1-(2-methylphenyl)cyclopropanecarboxylic acid is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer substantial advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for rapid process optimization and scale-up. acs.orgresearchgate.netmdpi.com
Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and residence time. acs.orgnih.gov This level of control is particularly advantageous for managing the exothermic nature of cyclopropanation reactions and for handling potentially hazardous intermediates. The integration of in-line purification and analysis techniques can lead to a fully automated, multi-step synthesis of this compound and its derivatives, significantly reducing manual intervention and production time. nih.govthieme-connect.de
Automated synthesis platforms, utilizing robotic systems for high-throughput screening of reaction conditions, can accelerate the discovery of optimal synthetic routes. nih.gov By systematically varying catalysts, solvents, and other reaction parameters, these systems can rapidly identify the most efficient pathways for the synthesis of this compound. This approach is particularly valuable for exploring the synthesis of a library of related derivatives for structure-activity relationship studies. nih.gov
Table 1: Comparison of Batch vs. Flow Synthesis for Cyclopropanecarboxylic Acids
| Parameter | Batch Synthesis | Flow Synthesis | Potential Advantages of Flow for this compound |
|---|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio of microreactors | Improved safety and selectivity in potentially exothermic cyclopropanation steps. |
| Mixing | Often inefficient, leading to local concentration gradients | Highly efficient and rapid mixing | Enhanced reaction rates and yields, better control over product distribution. |
| Safety | Handling of large quantities of hazardous materials | Small reaction volumes at any given time | Reduced risk when working with reactive intermediates or energetic reagents. |
| Scalability | Often requires re-optimization | "Scaling out" by running multiple reactors in parallel | More straightforward transition from laboratory-scale synthesis to industrial production. |
| Process Control | Manual or semi-automated | Fully automated with real-time monitoring and feedback loops | Precise control over reaction conditions leading to higher purity and consistency. |
Exploration of Novel Catalytic Transformations and Reaction Pathways
Future research will likely focus on the development of novel catalytic methods for the synthesis and functionalization of this compound. Asymmetric catalysis is a particularly promising area, aiming to produce enantiomerically pure forms of the molecule, which is often crucial for biological applications.
The exploration of transition-metal-catalyzed cyclopropanation reactions, for instance using cobalt or copper complexes, could lead to more efficient and selective syntheses. researchgate.netacs.org These catalysts can enable the use of a wider range of starting materials and may proceed under milder reaction conditions than traditional methods. The development of chiral catalysts for these transformations would be a significant step towards the enantioselective synthesis of this compound and its derivatives.
Furthermore, the carboxylic acid group and the aromatic ring of this compound offer multiple sites for further chemical modification. Research into novel catalytic C-H activation and cross-coupling reactions could unlock new pathways for creating a diverse range of functionalized analogues. These transformations could introduce new chemical handles for conjugation to other molecules or for tuning the electronic and steric properties of the compound.
Potential for Sustainable and Bio-Inspired Syntheses
In line with the growing emphasis on green chemistry, future synthetic strategies for this compound are expected to incorporate principles of sustainability. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions.
Moreover, sourcing the chemical building blocks for the synthesis from renewable feedstocks is a key aspect of sustainable chemistry. nih.gov Research into converting biomass-derived platform chemicals into the necessary precursors for this compound could significantly enhance the sustainability of its production.
Table 2: Potential Green Chemistry Approaches for the Synthesis of this compound
| Green Chemistry Principle | Conventional Approach | Potential Sustainable Alternative |
|---|---|---|
| Atom Economy | Reactions with stoichiometric byproducts | Catalytic reactions with high atom economy (e.g., addition reactions). |
| Use of Safer Solvents | Use of volatile and toxic organic solvents | Use of water, supercritical CO2, or bio-derived solvents. |
| Energy Efficiency | High-temperature reactions | Catalytic or biocatalytic reactions at ambient temperature and pressure. |
| Renewable Feedstocks | Petroleum-based starting materials | Synthesis from biomass-derived precursors. |
| Catalysis | Use of stoichiometric reagents | Development of highly efficient and recyclable catalysts (e.g., heterogeneous catalysts, enzymes). |
Emerging Applications in Advanced Materials Science
The rigid and strained cyclopropane (B1198618) ring, combined with the functionalizability of the aromatic ring and carboxylic acid group, makes this compound an intriguing building block for advanced materials. Its incorporation into polymer backbones or as a pendant group could impart unique thermal, mechanical, and optical properties.
The strained cyclopropane ring can act as a reactive handle for ring-opening polymerization or for creating cross-linked polymer networks with high thermal stability and mechanical strength. The aromatic moiety can be further functionalized to tune the refractive index, conductivity, or liquid crystalline behavior of the resulting materials.
Potential applications could be found in the development of high-performance polymers, organic electronics, and functional coatings. For example, polymers incorporating this compound could exhibit enhanced rigidity and thermal resistance, making them suitable for aerospace or automotive applications. The introduction of specific functional groups onto the phenyl ring could also lead to materials with tailored photoresponsive or sensing capabilities. Further research in this area will be crucial to fully realize the potential of this compound in materials science.
Q & A
Q. What are the common synthetic routes for 1-(2-Methylphenyl)cyclopropanecarboxylic acid?
The synthesis typically involves two key steps:
- Friedel-Crafts Alkylation : Introduction of the phenyl group via reaction of benzene with an alkyl halide (e.g., methyl-substituted alkyl halide) using a Lewis acid catalyst like AlCl₃ .
- Carboxylation : The cyclopropane derivative is treated with CO₂ under high pressure and temperature in the presence of a base to introduce the carboxylic acid group .
Industrial-scale production may employ continuous flow reactors to enhance efficiency and safety .
Q. What analytical methods are used to characterize this compound?
Core techniques include:
- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., electron ionization MS as in ).
- Nuclear Magnetic Resonance (NMR) : To resolve substituent positions on the cyclopropane ring .
- X-ray Crystallography : For absolute stereochemical determination, as demonstrated in single-crystal studies of related cyclopropane derivatives .
Q. What are the primary research applications of this compound?
- Organic Synthesis : As a building block for complex molecules due to its strained cyclopropane ring .
- Drug Discovery : Potential use in probing biological systems (e.g., enzyme inhibition studies) or as a precursor for pharmacologically active compounds .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Methodological improvements include:
- Catalyst Screening : Testing alternative Lewis acids (e.g., FeCl₃) to improve Friedel-Crafts reaction efficiency.
- Flow Chemistry : Implementing continuous flow reactors to mitigate exothermic risks and enhance scalability, as noted in industrial protocols .
- Purification Strategies : Using preparative HPLC or recrystallization to isolate high-purity product, referencing impurity standards (e.g., EP-grade impurities in ).
Q. How can stereochemical challenges in cyclopropane derivatives be resolved?
- Chiral Chromatography : Employing chiral stationary phases to separate enantiomers .
- X-ray Diffraction : Resolving absolute configuration, as seen in studies of methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride .
- Dynamic NMR : Monitoring ring strain effects on conformational exchange .
Q. How should researchers address contradictory biological activity data across studies?
- Purity Assessment : Validate compound integrity using HPLC with reference standards (e.g., EP impurity markers in ).
- Assay Standardization : Control variables such as solvent polarity, temperature, and cell line selection. For example, antifungal activity discrepancies may arise from differences in fungal strain susceptibility .
Q. What structural features differentiate this compound from analogs, and how do they impact reactivity?
Comparative analysis (from ):
| Compound | Substituent Position | Key Differences |
|---|---|---|
| 3-Phenylcyclopropanecarboxylic acid | Phenyl at C3 | Reduced steric hindrance, altered ring strain |
| 2-Methylcyclopropanecarboxylic acid | Methyl at C2 | Simpler structure, lower logP |
| trans-2-Phenylcyclopropane-1-carboxylic acid | Stereochemistry | Enhanced thermal stability due to trans configuration |
| Such variations influence reaction pathways (e.g., regioselectivity in substitution reactions) . |
Q. What are the stability considerations for long-term storage?
- Temperature Control : Store below -20°C to prevent degradation, as recommended for structurally similar compounds ().
- Desiccated Environment : Avoid hydrolysis of the carboxylic acid group by maintaining anhydrous conditions .
Q. How can researchers explore its potential antifungal activity?
- Chiral Derivatives : Synthesize enantiopure analogs to assess stereospecific interactions with fungal enzymes .
- Mechanistic Studies : Use fluorescence quenching or molecular docking to evaluate binding to fungal CYP51 (a cytochrome P450 target) .
Q. What strategies are recommended for impurity profiling?
- Reference Standards : Use EP-grade impurities (e.g., Imp. K, L, M in ) as HPLC markers.
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
